molecular formula C9H16O B1598711 1-Isopropoxycyclohexene CAS No. 57899-54-4

1-Isopropoxycyclohexene

Cat. No.: B1598711
CAS No.: 57899-54-4
M. Wt: 140.22 g/mol
InChI Key: AZDWLUXNJQFOCU-UHFFFAOYSA-N
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Description

1-Isopropoxycyclohexene is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57899-54-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-propan-2-yloxycyclohexene

InChI

InChI=1S/C9H16O/c1-8(2)10-9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3

InChI Key

AZDWLUXNJQFOCU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CCCCC1

Canonical SMILES

CC(C)OC1=CCCCC1

Pictograms

Flammable

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 190.3 g (1 mol) triisopropyl orthoformate, 98.15 g (1 mol) of cyclohexanone and 6.00 g (0.10 mol) of isopropanol was placed in a three-neck round bottom flask and cooled to about 5° C. in an ice bath. The mixture was stirred and 0.4 g (2 mmol) of reagent grade iron (III) chloride was added. Upon addition of the FeCl3 catalyst, the temperature of the mixture rose to about 15-20° C., indicating that the reaction was proceeding. The mixture was stirred at 20° C. until gas-chromatographic (“GC”) analysis indicated completion of the reaction. The by-products isopropyl formate and isopropanol were removed by distillation under reduced pressure. The remaining residue was subsequently distilled to provide 1-isopropoxy-1-cyclohexene (bp 34° C. @3 mm Hg) as a colorless liquid; the yield was 92% with a purity exceeding 99%.
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190.3 g
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98.15 g
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6 g
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0.4 g
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FeCl3
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Synthesis routes and methods III

Procedure details

To a mixture at room temperature containing 196.32 grams (2 mol) of cyclohexanone, 390.4 grams (2.06 mol) of triisopropyl orthoformate and 12.00 grams of isopropanol (0.2 mol), was added 7.6 grams (0.055 mol) of sodium hydrogensulfate monohydrate. The reaction was exothermic and upon addition of the catalyst, the temperature of the reaction mixture rose to 35° C., and was heated and maintained at 60° C. for 1 hour. The progress of the reaction was monitored by GC until the cyclohexanone content dropped to less than 2%. The isopropanol and isopropyl formate were distilled off under reduced pressure until the reaction mixture's temperature reached a maximum of 100° C. The reaction mixture was cooled to room temperature and filtered to remove sodium hydrogensulfate monohydrate (recovered). The pH value of the filtrate was adjusted to about 7˜8 by adding 0.8 gram of potassium iso-propoxide. The mixture was then heated under reduced pressure to remove unreacted cyclohexanone. The product, 1-isopropoxy-1-cyclohexene was isolated by distillation as a clear liquid; the yield was 81.7% with a purity exceeding 98%.
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196.32 g
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390.4 g
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12 g
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sodium hydrogensulfate monohydrate
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7.6 g
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